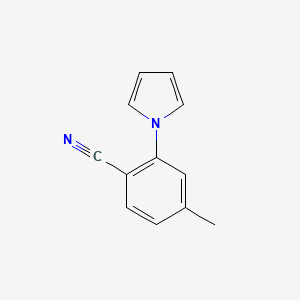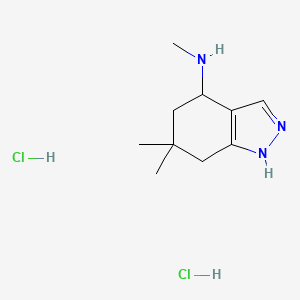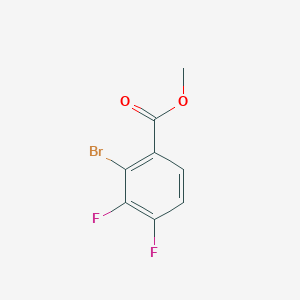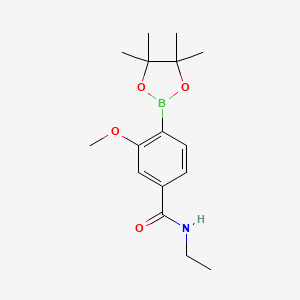
4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
“4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1355334-38-1 . Its molecular weight is 182.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h2-8H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrole is known to be a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Properties
- Intermediate in HIV-1 Inhibitors Synthesis : It's used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015).
- Formation of NNN Donor Ligands : The chemical reaction between 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile and other agents produces NNN ligand complexes, which are investigated for their potential antitumor activity and DNA binding properties (Pradip K. Bera et al., 2021).
- Spectral and Structural Studies : It's involved in the synthesis of complexes characterized by various spectral methods, providing insights into molecular structures and reactivities (Gloria Sairem et al., 2012).
Biomedical Applications
- Investigation of Intramolecular Charge Transfer : It exhibits dual fluorescence in weakly polar environments, and its photochemical reaction mechanism has been studied using ab initio methods (M. Bohnwagner et al., 2016).
- Antibacterial Activity : Some derivatives of this compound have been synthesized and evaluated for their antibacterial properties (Abdel-Zaher A. Elassar, 2012).
- Potential in Androgen Receptor Modulation : It has been modified to enhance androgen receptor agonistic activities, showing promising pharmacokinetic profiles in various species (Katsuji Aikawa et al., 2017).
Other Applications
- Coordination Chemistry : Its derivatives have been explored for their coordination chemistry, particularly in reactions with silver(I) (Guoqi Zhang, 2021).
- Development of Imaging Agents : Some analogues are candidates for positron emission tomography imaging agents, particularly for imaging metabotropic glutamate receptor subtype 5 (Yoko Shimoda et al., 2016).
- Electrochemical Studies : The compound has been used in the study of self-assembled monolayers and electropolymerization, contributing to the understanding of poly(pyrrole) layers (Sebastian Schneider et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile” are not available, research into pyrrole-containing compounds is ongoing due to their diverse therapeutic response profile . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
This compound interacts with its targets through hydrogen bonding. For instance, at the active site of the Inh A enzyme, the compound demonstrated three hydrogen bonding interactions . These interactions lead to the inhibition of the enzymes, thereby disrupting their normal function .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis and folate metabolism pathways, respectively . The disruption of these pathways can lead to the inhibition of bacterial growth, making this compound potentially useful in antibacterial therapy .
Pharmacokinetics
The compound’s interaction with its targets suggests that it is able to reach and interact with its targets effectively .
Result of Action
The result of the action of this compound is the inhibition of the Enoyl ACP Reductase and DHFR enzymes . This leads to the disruption of bacterial fatty acid synthesis and folate metabolism, which can inhibit bacterial growth .
properties
IUPAC Name |
4-methyl-2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQWUNDIFRDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)


![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)

![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
